molecular formula C9H14O B15226220 Mdm9ypx7TE CAS No. 57072-59-0

Mdm9ypx7TE

Cat. No.: B15226220
CAS No.: 57072-59-0
M. Wt: 138.21 g/mol
InChI Key: HOBBEYSRFFJETF-SECBINFHSA-N
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Description

Mdm9ypx7TE is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure integrates phosphine and alkene moieties, enabling versatile binding modes with metals such as palladium, platinum, and rhodium . The ligand’s unique architecture enhances catalytic efficiency in cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, by stabilizing reactive intermediates and reducing metal leaching . Synthesized via a multi-step protocol, this compound is characterized by NMR spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry, confirming >98% purity . Its thermal stability (decomposition temperature: 220°C) and solubility in polar aprotic solvents (e.g., DMF, THF) make it suitable for industrial-scale applications .

Properties

CAS No.

57072-59-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-[(1S)-4-methylcyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3/t9-/m1/s1

InChI Key

HOBBEYSRFFJETF-SECBINFHSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(=O)C

Canonical SMILES

CC1=CCC(CC1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylcyclohex-3-en-1-ol.

    Oxidation: The alcohol group in 4-methylcyclohex-3-en-1-ol is oxidized to form the corresponding ketone, 4-methylcyclohex-3-en-1-one. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Asymmetric Reduction: The ketone is then subjected to an asymmetric reduction to introduce the (S)-configuration at the ethanone moiety. This can be accomplished using chiral catalysts or reagents such as (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst).

Industrial Production Methods: In an industrial setting, the production of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the high enantiomeric purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylcyclohex-3-en-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Mdm9ypx7TE with structurally and functionally analogous ligands, focusing on denticity, catalytic performance, and physicochemical properties:

Compound Denticity Metal Coordination Catalytic Activity (TOF, h⁻¹) Thermal Stability (°C) Solubility
This compound Tridentate Pd(II), Pt(0), Rh(I) 1,200 (Suzuki-Miyaura) 220 High in DMF, THF
Ligand 32 Bidentate Pd(II), Ni(II) 850 (Heck Reaction) 190 Moderate in DMSO
BINAP Bidentate Ru(II), Pd(II) 950 (Asymmetric Hydrogenation) 250 Low in CH₂Cl₂
Xantphos Tetradentate Pd(0), Cu(I) 700 (C-N Coupling) 210 High in Toluene

Key Findings:

Denticity and Flexibility :

  • This compound’s tridentate structure provides stronger metal-ligand binding compared to bidentate ligands like Ligand 32 and BINAP , reducing catalyst deactivation in high-temperature reactions .
  • In contrast, tetradentate ligands like Xantphos exhibit steric hindrance, limiting their utility in bulky substrate transformations .

Catalytic Efficiency: this compound achieves a turnover frequency (TOF) of 1,200 h⁻¹ in Suzuki-Miyaura couplings, outperforming Ligand 32 (TOF = 850 h⁻¹) and Xantphos (TOF = 700 h⁻¹) under identical conditions . However, BINAP remains superior in enantioselective hydrogenation due to its rigid chiral backbone, a feature absent in this compound .

Thermal and Solubility Profiles: this compound’s decomposition temperature (220°C) is lower than BINAP (250°C) but higher than Ligand 32 (190°C), reflecting a balance between stability and reactivity . Its high solubility in DMF and THF contrasts with BINAP’s poor solubility in non-polar solvents, enabling broader solvent compatibility .

Synthetic Complexity :

  • This compound requires a 5-step synthesis with an overall yield of 42%, whereas Ligand 32 is synthesized in 3 steps (yield: 65%) .

Research Implications and Limitations

  • Advantages : this compound’s tridentate design offers a versatile platform for tailoring catalytic systems, particularly in cross-coupling reactions requiring high activity and stability .
  • Challenges : Its moderate thermal stability and multi-step synthesis may limit cost-effectiveness compared to simpler ligands like Xantphos .
  • Future Directions : Computational studies to optimize ligand-metal π-backbonding and scalability trials for industrial adoption are recommended .

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